molecular formula C17H18N2O2 B7585481 N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide

N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide

Cat. No. B7585481
M. Wt: 282.34 g/mol
InChI Key: RSIPZVIHISFXHQ-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide, also known as BFC, is a chemical compound that has been widely studied for its potential therapeutic applications. BFC is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In We will also list possible future directions for the research on BFC.

Mechanism of Action

The exact mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to have low toxicity and few side effects in animal studies. However, one limitation of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several possible future directions for research on N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more effective formulations of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide that can overcome its poor solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide and to identify its potential therapeutic targets.

Synthesis Methods

The synthesis of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran with cyclopentanone in the presence of sodium hydride to form 1-(2-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then converted to the corresponding carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then transformed into the corresponding amide by reaction with N-methyl-N-cyanoacetamide in the presence of triethylamine. The final product, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide, is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to have analgesic properties, which could make it a useful treatment for chronic pain. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been investigated for its neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19(16(20)17(12-18)8-4-5-9-17)11-14-10-13-6-2-3-7-15(13)21-14/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPZVIHISFXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2O1)C(=O)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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